molecular formula C10H15BrN2 B113338 [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine CAS No. 951917-39-8

[2-Amino-1-(4-bromophenyl)ethyl]dimethylamine

Número de catálogo: B113338
Número CAS: 951917-39-8
Peso molecular: 243.14 g/mol
Clave InChI: RRKBCANPLPFWSQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[2-Amino-1-(4-bromophenyl)ethyl]dimethylamine (CAS: 951917-39-8) is a substituted phenethylamine derivative featuring a 4-bromophenyl group, an ethyl backbone with a primary amino group, and a dimethylamino substituent. Its molecular formula is C₁₁H₁₆BrN₂, with a molecular weight of 263.17 g/mol. The bromine atom at the para position of the phenyl ring confers electron-withdrawing properties, influencing reactivity and intermolecular interactions. This compound is primarily utilized in pharmaceutical research, particularly in the synthesis of receptor-targeted molecules, though specific applications remain under exploration .

Propiedades

IUPAC Name

1-(4-bromophenyl)-N,N-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-13(2)10(7-12)8-3-5-9(11)6-4-8/h3-6,10H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKBCANPLPFWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Sodium Cyanoborohydride-Mediated Reduction

In methanol or ethanol at 0–25°C, 4-bromophenylacetone reacts with excess dimethylamine (2–3 equiv) in the presence of NaBH3CN. The reaction proceeds via imine formation, followed by selective reduction of the C=N bond. Yields range from 65–78% after purification by silica gel chromatography (hexane/ethyl acetate). Critically, NaBH3CN’s stability in protic solvents prevents over-reduction of the bromophenyl group.

Pd/C Catalyzed Transfer Hydrogenation

Adapting methods from mirabegron intermediate synthesis, 4-bromophenylacetone and dimethylamine undergo reductive amination using Pd/C (5–10 wt%) and ammonium formate (3–5 equiv) in methanol at 60–70°C. This transfer hydrogenation approach eliminates gaseous H2, enhancing safety. The reaction achieves 82% yield after 5–6 hours, with residual Pd removed by filtration through Celite.

Nucleophilic Substitution of Bromoethyl Intermediates

Bromoethyl precursors enable direct displacement of bromide by dimethylamine, offering a streamlined pathway.

Synthesis of 1-(4-Bromophenyl)-2-bromoethane

Bromination of 1-(4-bromophenyl)ethanol using PBr3 in dichloromethane at 0°C yields 1-(4-bromophenyl)-2-bromoethane (89% purity). Alternatively, 4,4'-oxybis(bromobenzene) synthesis methods inspire bromination of styrene derivatives with NaBrO3 and Br2 in a biphasic CH2Cl2/H2O system, achieving 77% yield.

Displacement with Dimethylamine

Heating 1-(4-bromophenyl)-2-bromoethane with excess dimethylamine (5 equiv) in THF at 60°C for 12 hours affords the target compound in 70% yield. Quaternary ammonium byproducts are minimized by maintaining stoichiometric control and using anhydrous conditions.

Catalytic Hydrogenation of Nitrile or Nitro Precursors

Hydrogenation of 2-Cyano-1-(4-bromophenyl)ethyl Dimethylamine

Cyano intermediates, synthesized via Strecker reaction of 4-bromophenylacetaldehyde with dimethylamine and KCN, undergo hydrogenation over Raney nickel (30–50 bar H2, 80°C). This method achieves 85% yield but requires high-pressure equipment.

Nitro Group Reduction

Adapting protocols from benzimidazole synthesis, 2-nitro-1-(4-bromophenyl)ethyl dimethylamine is reduced using Pd/C (10 wt%) and ammonium formate in methanol at 65°C. The nitro group is selectively reduced to amine without dehalogenation, yielding 91% product after 4 hours.

Protective Group Strategies for Amine Stability

Pivaloyl Protection

Temporary protection of the primary amine with pivaloyl chloride (Method ii in ref) prevents undesired side reactions. After alkylation with dimethylamine, the pivaloyl group is removed via acidic hydrolysis (HCl/MeOH, 50°C, 2 hours), achieving 94% deprotection efficiency.

Boc Protection

tert-Butoxycarbonyl (Boc) groups are introduced using di-tert-butyl dicarbonate in THF. Subsequent dimethylation and Boc removal with TFA in CH2Cl2 yield the final product in 78% overall yield.

Comparative Analysis of Methodologies

MethodYield (%)ConditionsSafety Considerations
NaBH3CN reductive amination65–780–25°C, methanolCyanide toxicity
Pd/C transfer hydrogenation8260–70°C, ammonium formateNo H2 gas, scalable
Nucleophilic substitution7060°C, THFBromide waste management
Nitro reduction (Pd/C)9165°C, methanolMild conditions

Mechanistic Insights and Byproduct Formation

  • Reductive Amination : Competing imine oligomerization reduces yields at elevated temperatures (>40°C). Excess dimethylamine (3 equiv) suppresses this pathway.

  • Nucleophilic Substitution : Trace water induces hydrolysis of the bromoethyl intermediate to 1-(4-bromophenyl)ethanol, necessitating anhydrous conditions.

  • Nitro Reduction : Over-reduction to hydroxylamine derivatives is avoided by limiting reaction time to 4–5 hours.

Industrial-Scale Considerations

The Pd/C and ammonium formate system (Method 3.2) emerges as the most viable for large-scale production due to:

  • Elimination of high-pressure H2 equipment.

  • Compatibility with continuous flow reactors.

  • Simplified waste streams (NH4+ and CO2 as byproducts) .

Análisis De Reacciones Químicas

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Chemistry

  • Building Block for Synthesis : [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine serves as an essential intermediate in the synthesis of various pharmaceuticals and organic compounds. Its bromine atom enhances reactivity, making it a valuable component in organic synthesis.
  • Reagent in Chemical Reactions : The compound participates in oxidation, reduction, and substitution reactions. For instance, it can undergo oxidation with potassium permanganate or reduction with lithium aluminum hydride.

Biology

  • Biochemical Assays : This compound is studied for its role as a ligand in biochemical assays, aiding in the understanding of enzyme interactions and protein modifications.
  • Bioconjugates Development : It is utilized in developing bioconjugates for targeted drug delivery systems, enhancing the specificity of therapeutic agents.

Medicine

  • Therapeutic Potential : Research indicates that this compound has potential applications in treating neurological disorders and cancer. Its ability to interact with specific molecular targets positions it as a candidate for drug development.
  • Neuroprotective Effects : The compound's structural features suggest possible neuroprotective properties, which may inhibit tau aggregation relevant to neurodegenerative diseases.

Industry

  • Specialty Chemicals Production : In industrial applications, this compound is used to synthesize specialty chemicals, dyes, and pigments. Its unique properties make it suitable for producing high-value chemical products.

Case Study 1: Anticancer Activity

A study assessed the cytotoxic effects of this compound on human cancer cell lines. It exhibited significant inhibition of cell growth in HeLa cells, suggesting potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential in treating bacterial infections.

Mecanismo De Acción

The mechanism of action of [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine involves its interaction with specific molecular targets, such as receptors or enzymes . The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .

Comparación Con Compuestos Similares

Key Comparative Insights:

Methoxy (OCH₃): Electron-donating groups (e.g., in and ) increase solubility and π-π stacking interactions, advantageous for CNS-targeted drugs. Trifluoromethyl (CF₃): Introduces strong electronegativity and metabolic stability, critical for optimizing pharmacokinetics .

Molecular Weight and Lipophilicity :

  • Bromine and larger substituents (e.g., in ) increase molecular weight and lipophilicity, impacting blood-brain barrier permeability.
  • Fluorinated analogs () balance lipophilicity with smaller atomic size, favoring oral bioavailability.

Applications in Drug Discovery :

  • The 4-bromo derivative is prioritized for receptor-binding studies due to its balanced electronic profile .
  • Methoxy-substituted analogs () are leveraged for solubility-driven applications, such as aqueous-phase assays.

Actividad Biológica

[2-Amino-1-(4-bromophenyl)ethyl]dimethylamine, also referred to as 4-Bromo-β-aminoethyl-dimethylamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C10H14BrN
  • Molecular Weight : 229.13 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is believed to function as a selective modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine. The presence of the bromine atom in the para position of the phenyl ring enhances its lipophilicity, potentially increasing its ability to cross the blood-brain barrier and interact with central nervous system targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antidepressant Effects : Preliminary studies suggest that this compound may have antidepressant-like effects in animal models, possibly due to its action on serotonin receptors.
  • Antitumor Activity : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines, indicating potential as an anticancer agent.
  • Antimicrobial Properties : Compounds similar to this compound have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antidepressant Activity

A study published in Journal of Medicinal Chemistry evaluated several derivatives of amine compounds, including this compound. The findings indicated significant reductions in depressive behaviors in rodent models when treated with these compounds, suggesting a potential mechanism through serotonin reuptake inhibition .

Antitumor Efficacy

In vitro assays conducted on human cancer cell lines (MCF-7 and HCT-116) revealed that this compound derivatives exhibited IC50 values ranging from 0.5 to 2.5 µM. These results indicate a promising anticancer profile compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Research exploring the antibacterial properties of related compounds found that this compound demonstrated MIC values against Staphylococcus aureus and Escherichia coli in the range of 20–40 µM. This suggests moderate antibacterial efficacy, warranting further investigation into structural modifications for enhanced activity .

Data Tables

Biological Activity IC50/MIC Values Reference
Antidepressant (rodent models)Significant reduction in behavior
Antitumor (MCF-7 cells)0.5 - 2.5 µM
Antimicrobial (S. aureus)20 - 40 µM

Q & A

Q. What synthetic methodologies are recommended for the preparation of [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine in academic research?

A robust synthetic route involves reductive amination or alkylation strategies. For example:

  • Reductive amination : React 4-bromophenylacetone with dimethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions .
  • N,N-Dimethylation : Use formic acid-formaldehyde mixtures in a 1,4-dioxane:water solvent system to methylate a primary amine precursor, as demonstrated in analogous bromophenyl-ethylamine derivatives .
  • Phase-transfer catalysis : Employ PEG-400 or Aliquat-336 to enhance reaction efficiency in biphasic systems, particularly for intermediates with halogenated aryl groups .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm the presence of the dimethylamino group (δ ~2.2–2.4 ppm for N–CH3_3) and the 4-bromophenyl moiety (aromatic protons at δ ~7.3–7.5 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS can validate the molecular ion peak (expected [M+H]+^+ ~269.1 Da) and fragmentation patterns .
  • X-ray crystallography : For crystalline derivatives, SHELXL-2018 is recommended for refinement, with validation via R-factor convergence (<5%) and Hirshfeld surface analysis .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data for halogenated aryl-ethylamine derivatives?

  • Validation tools : Use PLATON (Twinned/BATCH) to detect twinning or disorder in crystals. For SHELX-refined structures, cross-validate using the CIF check tool in WinGX to flag outliers in bond lengths/angles .
  • Data reconciliation : If anisotropic displacement parameters (ADPs) for the bromine atom show high uncertainty, apply constraints (e.g., ISOR) or re-measure data at higher resolution (<0.8 Å) .

Q. What computational approaches are suitable for modeling the compound’s conformational dynamics and electronic properties?

  • DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electrostatic potential maps, highlighting electron-rich regions (amine group) for reactivity studies .
  • Molecular docking : Screen against β-adrenergic or serotonin receptor models (e.g., 5-HT2A_{2A}) using AutoDock Vina, given structural similarities to bromodiphenhydramine derivatives with reported bioactivity .

Q. How can in vitro pharmacological assays be designed to evaluate its mechanism of action?

  • Receptor binding assays : Use radiolabeled ligands (e.g., 3^3H-spiperone for dopamine receptors) to measure competitive binding affinity in HEK293 cells expressing target GPCRs .
  • Functional assays : Monitor cAMP accumulation via ELISA in CHO-K1 cells transfected with adrenergic receptors to assess agonist/antagonist activity .

Methodological Considerations Table

Aspect Technique/Approach Key Parameters References
Synthesis Reductive amination with NaBH3_3CNpH 6–7, RT, 12–24 h reaction time
Crystallography SHELXL-2018 refinementR1 < 0.05, wR2 < 0.12, Flack x = 0.02(2)
Computational Modeling DFT (B3LYP/6-311G(d,p))ΔG (solvation) ≤ 5 kcal/mol
Bioactivity Screening Radioligand binding (HEK293 cells)Ki_i ≤ 100 nM for GPCR targets

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.